molecular formula C24H18N4OS2 B4771437 S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate

S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate

Cat. No. B4771437
M. Wt: 442.6 g/mol
InChI Key: FEDGBLCZXGKHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate, also known as APCT, is a novel heterocyclic compound with potential therapeutic applications. It belongs to the family of phenothiazine derivatives and contains a triazole ring, which is known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate is not fully understood. However, it has been suggested that S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate has also been reported to exhibit antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of cell wall components.
Biochemical and Physiological Effects:
S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate has also been found to possess antioxidant activity and to protect cells from oxidative stress. Additionally, S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate has some limitations, including its low solubility in water, which can make it difficult to use in some assays. Additionally, the mechanism of action of S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for research on S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its mechanism of action and to identify its molecular targets. Additionally, further research is needed to optimize the synthesis of S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate and to develop more efficient methods for its purification and characterization.

Scientific Research Applications

S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate has been extensively studied for its potential applications in various scientific fields. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate has also been found to possess potent antimicrobial activity against various pathogenic bacteria and fungi.

properties

IUPAC Name

S-(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl) phenothiazine-10-carbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4OS2/c1-2-16-27-22(17-10-4-3-5-11-17)25-26-23(27)31-24(29)28-18-12-6-8-14-20(18)30-21-15-9-7-13-19(21)28/h2-15H,1,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDGBLCZXGKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate
Reactant of Route 2
S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate
Reactant of Route 3
S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate
Reactant of Route 4
S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate
Reactant of Route 5
S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate
Reactant of Route 6
S-(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl) 10H-phenothiazine-10-carbothioate

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